REACTION_CXSMILES
|
C([O-])=O.[NH4+].Cl[C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:16]([OH:18])=[O:17])[CH2:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1.C(OCC)(=O)C>[Pd].C(O)(C)C.O>[C:9]1([C:12]2([C:16]([OH:18])=[O:17])[CH2:13][CH2:14][CH2:15]2)[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(=O)O
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 65° C. for a further 4.5 hours the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through Hyflo
|
Type
|
WASH
|
Details
|
the filter pad was washed three times with isopropanol (75 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WAIT
|
Details
|
after standing at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |